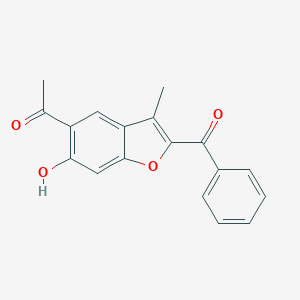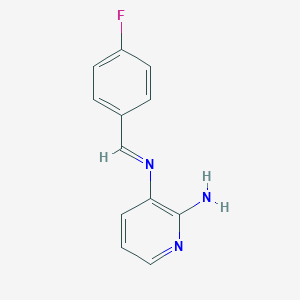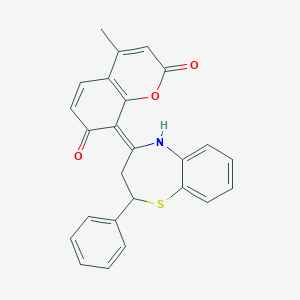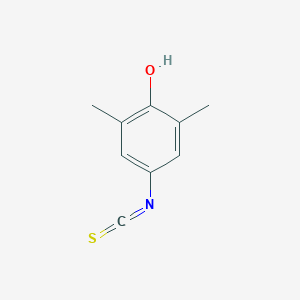![molecular formula C23H21BrIN3O4 B304766 N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide](/img/structure/B304766.png)
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, also known as BIEIH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide is complex and involves multiple pathways and targets. Studies have shown that this compound can inhibit the activity of enzymes such as caspase-3 and matrix metalloproteinases, which are involved in cell death and tissue remodeling, respectively. This compound can also modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell migration and invasion, and modulation of the immune response. This compound has also been shown to have anti-inflammatory and anti-microbial effects, making it a promising therapeutic agent for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using relatively simple methods and is relatively stable under normal laboratory conditions. However, this compound can be difficult to purify and may have low solubility in certain solvents. Additionally, this compound can be toxic to normal cells at high concentrations, making it important to use appropriate safety precautions when working with the compound.
Direcciones Futuras
There are several future directions for research on N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of this compound as a combination therapy with other anti-cancer agents, as studies have shown that this compound can enhance the efficacy of certain chemotherapeutic drugs. Other areas of interest include the development of novel synthetic methods for this compound and the exploration of its potential use as an anti-inflammatory and anti-microbial agent.
Conclusion:
In conclusion, N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, or this compound, is a promising chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied extensively for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and future directions for research. While there are several advantages and limitations to working with this compound in the lab, the compound has the potential to be a valuable tool for the development of novel therapies for a variety of conditions.
Métodos De Síntesis
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 2-(2-bromoethoxy)ethanol to form 2-(4-bromophenoxy)ethanol, which is then reacted with 3-ethoxy-5-iodobenzaldehyde to form the Schiff base. The Schiff base is then reacted with isonicotinohydrazide to form this compound. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been studied extensively for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins. This compound has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.
Propiedades
Fórmula molecular |
C23H21BrIN3O4 |
|---|---|
Peso molecular |
610.2 g/mol |
Nombre IUPAC |
N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodophenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21BrIN3O4/c1-2-30-21-14-16(15-27-28-23(29)17-7-9-26-10-8-17)13-20(25)22(21)32-12-11-31-19-5-3-18(24)4-6-19/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
Clave InChI |
XQDKUKGHMOWUFY-JFLMPSFJSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)




![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)

![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)
